2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
- This compound is a hydrazide derivative with the chemical formula C23H27Cl2N5O.
- It features a piperazine ring (4-benzyl-1-piperazinyl) and an acetohydrazide group.
- The E-isomer of the double bond in the phenylmethylidene moiety contributes to its stereochemistry.
- While specific applications and properties may vary, this compound has attracted interest due to its potential biological activities.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is the condensation of 2,6-dichlorobenzaldehyde with 4-benzylpiperazine followed by hydrazinolysis of the resulting imine.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and reagents.
Industrial Production: Industrial-scale production methods may involve optimization of reaction conditions, purification, and scalability.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction may yield the corresponding alcohol.
Scientific Research Applications
Chemistry: Investigating its reactivity, stereochemistry, and potential ligand properties.
Biology: Studying its effects on cellular processes, receptor interactions, or enzyme inhibition.
Medicine: Exploring its pharmacological properties, potential drug development, or therapeutic applications.
Industry: Assessing its use in materials science, catalysis, or other industrial processes.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action, including potential pathways and cellular effects.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features, such as the acetohydrazide group and the E-configured phenylmethylidene bond.
Remember that this compound’s properties and applications are subject to ongoing research, and further investigation is essential for a comprehensive understanding
Properties
Molecular Formula |
C20H22Cl2N4O |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22Cl2N4O/c21-18-7-4-8-19(22)17(18)13-23-24-20(27)15-26-11-9-25(10-12-26)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,24,27)/b23-13+ |
InChI Key |
CLJAZXUVQMYHKE-YDZHTSKRSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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